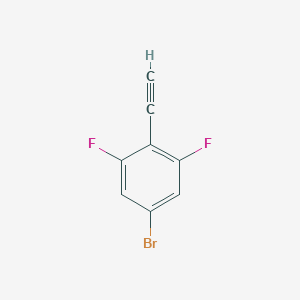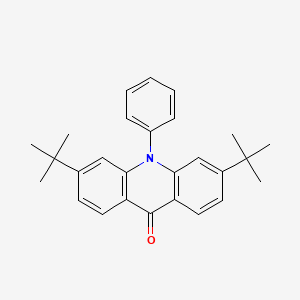
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of tert-butyl groups at the 3 and 6 positions, a phenyl group at the 10 position, and an acridinone core. This compound is often utilized in photoredox catalysis due to its high chemical stability and redox potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6-di-tert-butylacridin-9(10H)-one with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridinium salts.
Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include acridinium salts, dihydroacridine derivatives, and various substituted acridinones .
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one primarily involves its role as a photocatalyst. Upon light absorption, the compound undergoes photoexcitation, leading to the generation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as hydrogen atom transfer and electron transfer processes. The molecular targets and pathways involved include aromatic substrates and heteroaromatic azoles .
Comparación Con Compuestos Similares
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate
Comparison: Compared to similar compounds, 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one exhibits higher chemical stability and a more favorable redox potential, making it a superior photocatalyst. Its unique structural features, such as the presence of tert-butyl groups, contribute to its enhanced performance in photoredox reactions .
Propiedades
Fórmula molecular |
C27H29NO |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)18-12-14-21-23(16-18)28(20-10-8-7-9-11-20)24-17-19(27(4,5)6)13-15-22(24)25(21)29/h7-17H,1-6H3 |
Clave InChI |
TUQNVKXKYRDLPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


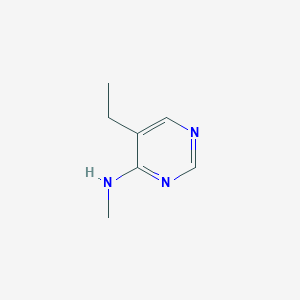
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
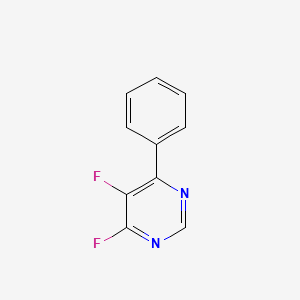

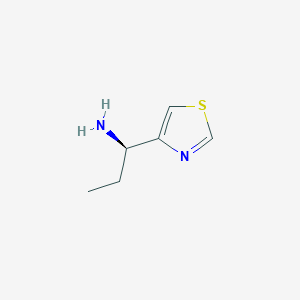
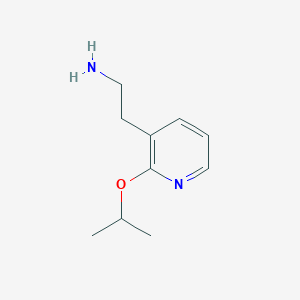
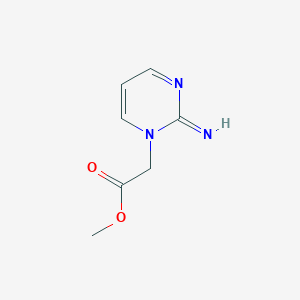

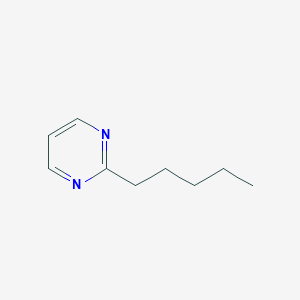


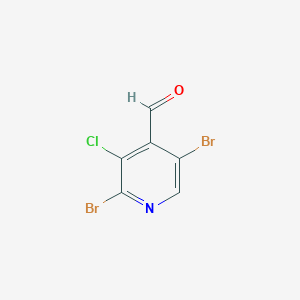
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
